3-(Benzyloxy)-2-bromo-6-methylpyridine
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Overview
Description
3-(Benzyloxy)-2-bromo-6-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a benzyloxy group at the 3-position, a bromine atom at the 2-position, and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-bromo-6-methylpyridine typically involves the following steps:
Nucleophilic Substitution: Starting with 3-hydroxy-2-bromo-6-methylpyridine, a nucleophilic substitution reaction with benzyl bromide in the presence of a base such as potassium carbonate can yield this compound.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-bromo-6-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Major Products
Substitution: Formation of 2-substituted pyridine derivatives.
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
3-(Benzyloxy)-2-bromo-6-methylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-bromo-6-methylpyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but differs in the position and type of substituents.
2-Bromo-6-methylpyridine: Lacks the benzyloxy group, making it less versatile in certain reactions.
3-Benzyloxy-2-chloropyridine: Similar structure but with chlorine instead of bromine, which can affect its reactivity and applications.
Uniqueness
3-(Benzyloxy)-2-bromo-6-methylpyridine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity patterns. The presence of the benzyloxy group enhances its potential for further functionalization, while the bromine atom allows for versatile substitution reactions.
Properties
IUPAC Name |
2-bromo-6-methyl-3-phenylmethoxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-10-7-8-12(13(14)15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOMBPQXLJIVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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